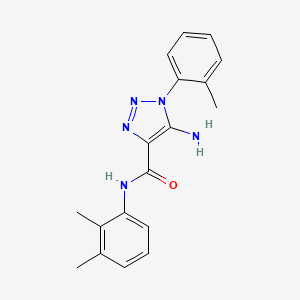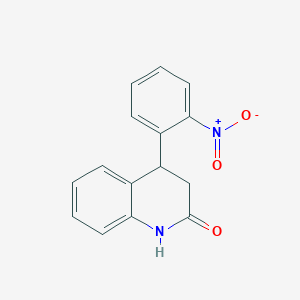
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone, also known as NQO1, is a small molecule that has been extensively studied in scientific research. It is a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in the detoxification of reactive oxygen species (ROS) and other electrophiles. The inhibition of NQO1 by NQO1 has been shown to have a wide range of biological effects, including anticancer activity, neuroprotection, and anti-inflammatory effects.
作用機序
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibits the activity of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone by binding to the enzyme's active site. This prevents 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone from carrying out its normal function of detoxifying ROS and other electrophiles. The inhibition of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone by 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone leads to an increase in oxidative stress and the accumulation of toxic metabolites, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to regulate the activity of several other enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
実験室実験の利点と制限
One of the main advantages of studying 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in the lab is that it is a well-characterized enzyme with a known structure and function. This makes it easier to design experiments to investigate its activity and inhibition. However, one of the limitations of studying 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is that it is a relatively complex enzyme with multiple binding sites and mechanisms of inhibition. This can make it challenging to design inhibitors that are specific to 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone and do not affect other enzymes or pathways.
将来の方向性
There are several potential future directions for research on 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of more specific and potent 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibitors for use as anticancer agents. Another area of research is the investigation of the role of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in other diseases and physiological processes, such as inflammation and aging. Additionally, the development of new methods for synthesizing 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone and other related compounds may lead to the discovery of novel therapeutic agents.
合成法
The synthesis of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is a complex process that involves several steps. One of the most common methods for synthesizing 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is through the reaction of 2-nitrobenzaldehyde with cyclohexanone in the presence of a catalyst. The resulting product is then reduced to yield 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. Other methods for synthesizing 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone have also been reported in the literature.
科学的研究の応用
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied in scientific research due to its potential therapeutic applications. One of the most promising areas of research involves the use of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibitors as anticancer agents. 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death and sensitize cancer cells to chemotherapy. 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibitors have also been investigated for their potential neuroprotective effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15-9-12(10-5-1-3-7-13(10)16-15)11-6-2-4-8-14(11)17(19)20/h1-8,12H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZXYFMFDBJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5140002.png)
![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)
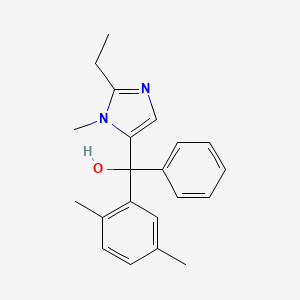
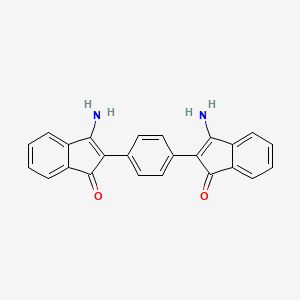
![N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)
![1-(1-hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)
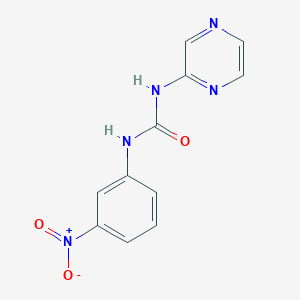
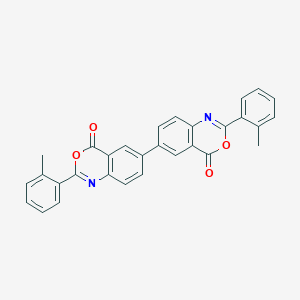
![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)
